1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one
Description
1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one is a spirocyclic compound featuring an 8-azaspiro[4.5]decane core fused to a 2-chloropropanone moiety. The spiro[4.5]decane system consists of a six-membered and a five-membered ring sharing a single nitrogen atom (azetidine-like structure).
Properties
Molecular Formula |
C12H20ClNO |
|---|---|
Molecular Weight |
229.74 g/mol |
IUPAC Name |
1-(8-azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one |
InChI |
InChI=1S/C12H20ClNO/c1-10(13)11(15)14-8-6-12(7-9-14)4-2-3-5-12/h10H,2-9H2,1H3 |
InChI Key |
ZCEUAERQXHKBOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CCCC2)CC1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 8-azaspiro[4.5]decane with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Key Comparisons:
- 1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one Structure: 8-Azaspiro[4.5]decane core with 2-chloropropan-1-one substituent. Molecular Formula: Estimated as C₁₂H₁₉ClNO (MW ~229.7 g/mol). Key Features: Chloro group enhances electrophilicity; ketone enables nucleophilic addition or cross-coupling reactions.
- 2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one (CAS: 158890-29-0) Structure: 1,4-Dioxa-8-azaspiro[4.5]decane core with 2-chloroethanone. Molecular Formula: C₉H₁₄ClNO₃ (MW 219.66 g/mol).
- 8-Azaspiro[4.5]decane-7,9-dione (Imp. K(EP)) Structure: 8-Azaspiro[4.5]decane with dual ketone groups at positions 7 and 7. Molecular Formula: C₈H₁₁NO₂ (MW 153.18 g/mol). Key Differences: The dione configuration enhances hydrogen-bonding capacity, likely improving receptor-binding affinity but reducing metabolic stability.
Functional Group Variations in Spirocyclic Amines
(4S)-8-Azaspiro[4.5]decan-4-amine Dihydrochloride
- Structure : 8-Azaspiro[4.5]decane with an amine group at position 4.
- Molecular Formula : C₉H₁₈N₂·2HCl (MW 223.18 g/mol).
- Key Differences : The amine group confers basicity, enabling salt formation (e.g., HCl) for enhanced solubility. This contrasts with the neutral ketone in the target compound.
- 3-Azaspiro[5.5]undecane HCl Structure: Larger spiro[5.5]undecane system with a single nitrogen. Molecular Formula: C₁₀H₁₉N·HCl (MW 189.73 g/mol). Key Differences: Increased ring size (5.5 vs.
Pharmacological Implications of Structural Modifications
- Chlorine Substitution : The chloro group in the target compound and 2-chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one may enhance reactivity for cross-coupling (e.g., Suzuki reactions) in drug derivatization .
- Ketone vs. Amine : Ketones (as in the target compound) are less basic than amines (e.g., (4S)-8-azaspiro[4.5]decan-4-amine), influencing solubility and bioavailability .
Data Tables of Comparative Properties
Research Findings and Implications
- Synthetic Utility : The chloro-ketone in the target compound is a versatile handle for further functionalization, contrasting with the diones in Imp. K(EP), which are more suited for hydrogen-bonding interactions .
- Biological Relevance : Spirocyclic amines like (4S)-8-azaspiro[4.5]decan-4-amine are prevalent in CNS-targeting drugs due to their blood-brain barrier permeability, whereas ketone-containing analogs may favor peripheral targets .
- Stability Considerations: The 1,4-dioxa ring in 2-chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one may confer resistance to oxidative metabolism compared to the non-dioxa target compound .
Biological Activity
1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one, identified by its CAS number 1339016-54-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: CHClNO
Molecular Weight: 229.75 g/mol
Purity: Minimum 95%
Structural Characteristics
The compound features a spirocyclic structure that contributes to its unique pharmacological profile. The presence of the chlorine atom and the azaspiro group may influence its interaction with biological targets.
This compound has been studied for its interactions with various receptors and enzymes:
- Sigma Receptors: Research indicates that compounds with similar structures exhibit affinity for sigma receptors, particularly σ1 and σ2 subtypes. These receptors are implicated in several neurological processes and may be involved in the modulation of pain and mood disorders .
- Acetylcholine Transporter: The compound's structure suggests potential interactions with the vesicular acetylcholine transporter (VAChT), which plays a crucial role in cholinergic signaling .
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds:
- Tumor Imaging Studies: A related compound demonstrated high accumulation in tumor models during PET imaging, suggesting that sigma receptor ligands could be used for cancer diagnostics. Treatment with haloperidol reduced tracer accumulation, indicating specific receptor engagement .
- Affinity Studies: Compounds similar to this compound have shown significant binding affinities (K(i) values in the low nanomolar range) for sigma receptors, highlighting their potential as therapeutic agents in neuropharmacology .
Case Studies
Case Study 1: Sigma Receptor Ligands
A study evaluated a series of piperidine derivatives, including those structurally related to this compound. The results indicated promising σ1 receptor affinity and selectivity, suggesting potential applications in treating neurological disorders .
Case Study 2: Cholinergic Modulation
Another investigation focused on compounds with similar structural motifs affecting cholinergic systems. These studies revealed that modifications in the spirocyclic structure can enhance binding to VAChT, potentially leading to improved cognitive function in animal models .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
